Propargyl-O-C1-amido-PEG4-C2-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

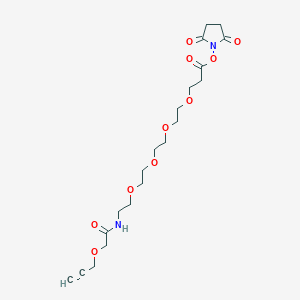

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O10/c1-2-7-31-16-17(23)21-6-9-28-11-13-30-15-14-29-12-10-27-8-5-20(26)32-22-18(24)3-4-19(22)25/h1H,3-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMSACDBGYXESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and targeted drug delivery. This molecule is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This guide provides a comprehensive overview of the mechanism of action for each of these components, detailed experimental protocols for its use, and quantitative data to inform reaction optimization.

Core Components and their Functionality

The utility of Propargyl-PEG4-NHS ester lies in its modular design, which allows for a sequential and controlled approach to bioconjugation.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is responsible for the initial conjugation to a biomolecule of interest. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[]

-

Polyethylene Glycol (PEG) Spacer (PEG4): The four-unit PEG linker serves multiple purposes. It increases the hydrophilicity and aqueous solubility of the entire conjugate, which can be beneficial for maintaining the stability and biological activity of the modified biomolecule.[2] The PEG spacer also provides a flexible bridge between the conjugated molecules, minimizing steric hindrance.

-

Propargyl Group: This terminal alkyne functional group is the cornerstone of the "click chemistry" functionality of this linker. It allows for a highly efficient and specific secondary conjugation to a molecule bearing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This reaction results in the formation of a stable triazole linkage.[2]

Mechanism of Action: A Two-Step Process

The application of Propargyl-PEG4-NHS ester in bioconjugation typically follows a two-step sequential reaction pathway.

Step 1: Amine Acylation via the NHS Ester

The initial conjugation step involves the reaction of the NHS ester with primary amines on the target biomolecule. The fundamental mechanism is a nucleophilic acyl substitution.[] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The efficiency of the desired aminolysis over hydrolysis is highly dependent on the reaction conditions, most notably the pH.[3]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is functionalized with the propargyl group, the terminal alkyne is available for the "click chemistry" reaction. The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between the terminal alkyne (the propargyl group) and an azide-functionalized molecule. This reaction is catalyzed by Cu(I) ions and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[4] The reaction is known for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous conditions.[4][5]

Quantitative Data

The efficiency of the bioconjugation process is influenced by several factors. The following tables summarize key quantitative data related to the reactivity of the NHS ester.

| Parameter | Value | pH | Temperature | Reference(s) |

| NHS Ester Hydrolysis Half-Life | 4 to 5 hours | 7.0 | 0°C | [3] |

| 10 minutes | 8.6 | 4°C | [3] | |

| Optimal Reaction pH | 7.2 to 8.5 | - | - | [] |

| Typical Reaction Time | 30 to 120 minutes | 7.2-8.5 | Room Temp | [] |

| Amino Acid Residue | Relative Reactivity with NHS Ester | Resulting Linkage | Linkage Stability | Reference(s) |

| Lysine (ε-NH2) | Very High | Amide | Very Stable | [6] |

| N-terminus (α-NH2) | High | Amide | Very Stable | [6] |

| Cysteine (SH) | Moderate | Thioester | Labile | [6] |

| Tyrosine (OH) | Low | Ester | Labile | [6] |

| Serine/Threonine (OH) | Very Low | Ester | Labile | [6] |

Experimental Protocols

The following are detailed methodologies for a typical two-step bioconjugation using Propargyl-PEG4-NHS ester.

Step 1: Protein Modification with Propargyl-PEG4-NHS Ester

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Propargyl-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Propargyl-PEG4-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted Propargyl-PEG4-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry.

Step 2: CuAAC "Click" Reaction

Materials:

-

Propargyl-functionalized protein (from Step 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the propargyl-functionalized protein and a 2- to 5-fold molar excess of the azide-containing molecule in the Reaction Buffer.

-

Catalyst Preparation (optional): If using a ligand, pre-mix the CuSO4 solution with the THPTA solution at a 1:5 molar ratio.

-

Reaction Initiation: To the protein-azide mixture, add the CuSO4 (or CuSO4/ligand complex) to a final concentration of 0.1-1 mM.

-

Reduction of Copper: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

Caption: Mechanism of the NHS ester reaction with a primary amine.

References

An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of N-hydroxysuccinimide (NHS) ester chemistry for the covalent labeling of proteins. This widely used bioconjugation technique is fundamental in various scientific disciplines, from basic research to the development of therapeutic and diagnostic agents.

The Chemistry of Protein Labeling with NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive compounds designed for the modification of primary amino groups (-NH₂) present in proteins.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[2] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the NHS ester-containing molecule and the protein.[3][]

The fundamental reaction proceeds as follows: the unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[5]

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This reaction becomes more prominent at higher pH levels and can significantly reduce the efficiency of protein labeling.[3][6]

Factors Influencing Labeling Efficiency

Several factors critically influence the success of a protein labeling experiment using NHS esters. Careful control of these parameters is essential to achieve the desired degree of labeling (DOL) while maintaining protein function.

pH

The pH of the reaction buffer is the most critical factor.[7] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][8] At a lower pH, the primary amines on the protein are protonated (-NH₃⁺) and thus unavailable for reaction.[8] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[7][8]

Temperature and Incubation Time

NHS ester labeling reactions are commonly performed at room temperature for 1 to 4 hours or at 4°C overnight.[8] Lower temperatures can help to minimize the hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling.[8]

Concentration

The concentration of both the protein and the NHS ester can impact labeling efficiency. A protein concentration of 1-10 mg/mL is generally recommended.[7] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[8] The molar excess of the NHS ester over the protein is another key parameter to optimize for achieving the desired degree of labeling.

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the ester.[8][9] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer.[8]

Types of NHS Esters

A wide variety of NHS esters are commercially available, allowing for the introduction of diverse functional groups onto proteins.

| NHS Ester Type | Description | Key Features | Common Applications |

| Standard NHS Esters | Hydrophobic molecules. | Require dissolution in an organic solvent (e.g., DMSO or DMF) before addition to the aqueous reaction mixture.[2] | Labeling with small molecules, biotinylation, crosslinking. |

| Sulfo-NHS Esters | Sulfonated NHS esters. | Water-soluble, allowing for direct addition to the reaction buffer without an organic solvent.[2] The sulfonate group also makes them membrane-impermeable. | Labeling of cell surface proteins. |

| PEGylated NHS Esters | Contain a polyethylene (B3416737) glycol (PEG) spacer arm. | Increases the hydrophilicity and biocompatibility of the labeled protein. Can reduce aggregation and immunogenicity. | Therapeutic protein modification, improving pharmacokinetic properties. |

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with NHS esters.

General Protocol for Protein Labeling

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[8]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS ester label.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange.

-

Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[8]

-

Perform the Labeling Reaction:

-

Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.[11]

-

Purify the Labeled Protein: Remove excess, unreacted label and byproducts using a desalting column or dialysis.[7]

-

Determine the Degree of Labeling (DOL): Quantify the average number of label molecules per protein molecule using spectrophotometry. This typically involves measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Rationale and Considerations |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[2][8] |

| Reaction Temperature | Room Temperature or 4°C | Lower temperature minimizes hydrolysis but requires longer reaction times.[8] |

| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Dependent on temperature and reactivity of the specific protein and NHS ester.[8][12] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[7] |

| Molar Excess of NHS Ester | 5- to 20-fold (initial) | The optimal ratio should be determined empirically for the desired DOL.[11] |

| Buffer Systems | PBS, Borate, Bicarbonate | Must be free of primary amines.[8] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Suboptimal pH.- Presence of amine-containing buffers.- Hydrolyzed NHS ester reagent.- Inaccessible primary amines on the protein. | - Verify buffer pH is within the 7.2-8.5 range.- Perform buffer exchange to an amine-free buffer.- Use a fresh stock of high-quality, anhydrous NHS ester.- Consider denaturing conditions if protein function is not critical. |

| Protein Precipitation | - Over-labeling with a hydrophobic dye or molecule.- High concentration of organic solvent from the NHS ester stock. | - Reduce the molar excess of the NHS ester.- Use a more concentrated stock of the NHS ester to minimize the volume of organic solvent added. |

| High Background in Assays | - Excess, unreacted label not fully removed.- Non-specific binding of the labeled protein. | - Ensure thorough purification of the conjugate.- Optimize blocking and washing steps in the assay.- Titrate the concentration of the labeled protein. |

Conclusion

NHS ester chemistry is a robust and versatile tool for the covalent modification of proteins. A thorough understanding of the underlying chemistry, the factors influencing the reaction, and proper experimental execution are paramount for achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize this powerful bioconjugation technique in their work.

References

- 1. interchim.fr [interchim.fr]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Bifunctional Linkers in ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of every ADC lies the bifunctional linker, a critical component that covalently attaches the cytotoxic payload to the antibody. The linker's chemical properties are paramount, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient and selective release of the cytotoxic agent upon reaching the target tumor cells.[2][3]

This in-depth technical guide provides a comprehensive overview of bifunctional linkers used in ADC development. It details the different types of linkers, their mechanisms of action, and the experimental protocols for their evaluation. Furthermore, it presents quantitative data to facilitate the comparison of linker technologies and discusses the latest advancements in the field.

Core Concepts in Bifunctional Linker Technology

Bifunctional linkers are broadly classified into two main categories: cleavable and non-cleavable linkers. The choice between these two strategies is a critical decision in ADC design, dictating the mechanism of payload release and the overall therapeutic profile of the conjugate.[4][5][6]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers present in the tumor microenvironment or within the target cancer cell.[] This controlled release is achieved by incorporating chemically or enzymatically labile bonds.[4]

Types of Cleavable Linkers:

-

Hydrazone Linkers (pH-Sensitive): These linkers are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][8] This pH-dependent cleavage was utilized in early-generation ADCs.

-

Disulfide Linkers (Redox-Sensitive): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) compared to the bloodstream.[5][9]

-

Peptide Linkers (Enzyme-Sensitive): These linkers incorporate a short peptide sequence, most commonly the valine-citrulline (Val-Cit) dipeptide, which is a substrate for lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[4][5]

Non-Cleavable Linkers

Non-cleavable linkers form a highly stable covalent bond, typically a thioether bond, between the antibody and the payload. The release of the cytotoxic agent from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[3][6] This process liberates the payload, which remains attached to the linker and the amino acid residue to which it was conjugated.[3] The most common non-cleavable linker is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[3][10]

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC is a multi-step process that begins with the binding of the antibody to its target antigen on the surface of a cancer cell and culminates in payload-induced cell death. The type of linker plays a crucial role in determining where and how the payload is released.

dot

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. benchchem.com [benchchem.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 8. benchchem.com [benchchem.com]

- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Propargyl-O-C1-amido-PEG4-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-O-C1-amido-PEG4-C2-NHS ester is a non-cleavable linker designed for the modification of antibodies and other proteins.[1][2][3] This heterobifunctional reagent features an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody, and a terminal alkyne group.[4][5] The propargyl group enables subsequent conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][4][6][7] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[][9] These application notes provide a detailed protocol for antibody labeling with this compound, along with expected outcomes and necessary materials.

Quantitative Data Summary

The degree of labeling (DOL), representing the average number of linker molecules conjugated to a single antibody, is a critical parameter. While extensive quantitative data for this specific linker is not widely published, the following table summarizes typical results for similar PEG-NHS ester antibody conjugations.[10][11][12]

| Parameter | Typical Value | Conditions | Notes |

| Molar Excess of NHS Ester | 10- to 20-fold | 1-10 mg/mL antibody concentration in reaction buffer | Higher molar excess can be used for more dilute antibody solutions.[10][11] |

| Achieved Degree of Labeling (DOL) | 4 - 6 linkers per antibody | 20-fold molar excess of PEG NHS Ester with a 1-10 mg/mL antibody (IgG) solution.[10][11][12] | The optimal DOL should be determined empirically for each specific antibody and application to avoid loss of antibody activity.[][13] |

| Antibody Recovery | > 90% | Purification using size-exclusion chromatography or dialysis. | Losses can occur during purification steps. |

Experimental Protocols

This section details the necessary steps for preparing the antibody and reagents, the labeling reaction, and the purification and characterization of the final conjugate.

Antibody and Reagent Preparation

Materials:

-

Antibody of interest (free of amine-containing stabilizers like BSA, glycine, or Tris)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium phosphate (B84403) buffer, pH 8.0-8.5[][14]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[14]

-

Purification Supplies: Size-exclusion chromatography column (e.g., PD-10 desalting column), dialysis cassette (10K MWCO), or spin column.[13][14]

-

Phosphate-buffered saline (PBS), pH 7.4

Antibody Preparation:

-

If the antibody solution contains primary amines, it must be exchanged into an amine-free buffer.[13] This can be done by dialysis against the Reaction Buffer or by using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[13]

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

-

Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF.[] This solution should be prepared immediately before use as NHS esters are moisture-sensitive and prone to hydrolysis.[12]

Antibody Labeling Protocol

-

Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess is a common starting point.[13]

-

Example Calculation: For 1 mg of a 150 kDa IgG antibody (6.67 nmol) and a 15-fold molar excess, you would need 100 nmol of the NHS ester. From a 10 mM stock solution, this corresponds to 10 µL.

-

-

Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. To avoid precipitation, ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.[12][13]

-

Mix gently by pipetting.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[13][14]

Quenching the Reaction

-

To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).[13][14]

-

Incubate for an additional 15-30 minutes at room temperature.[13]

Purification of the Labeled Antibody

It is crucial to remove the unreacted NHS ester and byproducts.

-

Size-Exclusion Chromatography (Recommended):

-

Equilibrate a desalting column (e.g., PD-10) with PBS.

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with PBS according to the manufacturer's protocol. The antibody conjugate will elute in the initial fractions.[13]

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette (10K MWCO).

-

Dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours.[13]

-

Characterization and Storage

-

Determination of Degree of Labeling (DOL): The DOL for this specific linker is typically determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the unlabeled and labeled antibody.

-

Storage: Store the purified antibody conjugate at 4°C for short-term storage. For long-term storage, it can be stored at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for antibody labeling with this compound.

Logical Relationship Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocols | BroadPharm [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. furthlab.xyz [furthlab.xyz]

Application Note: Streamlined Protein Modification with Propargyl-PEG4-NHS Ester for Click Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG4-NHS ester is a chemical modification reagent designed to introduce a terminal alkyne group onto proteins, antibodies, and other biomolecules. This process, often called propargylation, is a crucial first step for subsequent bioconjugation reactions, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] The reagent features an N-hydroxysuccinimide (NHS) ester group, which forms a stable amide bond with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminus.[4][5] A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making the terminal propargyl (alkyne) group readily accessible for downstream reactions.[][7] This enables the precise attachment of various molecules, including fluorescent dyes, biotin (B1667282) tags, or therapeutic agents for applications like antibody-drug conjugates (ADCs).[7][8]

Principle of Reaction

The conjugation process is a straightforward acylation reaction. The electrophilic NHS ester reacts with nucleophilic primary amines on the protein in a pH-dependent manner.[1][4] The optimal pH range for this reaction is typically between 7.2 and 8.5.[4][9] Below this range, the amines are protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction.[9][10] The result is a stable amide linkage, covalently attaching the Propargyl-PEG4 moiety to the protein.

Caption: Reaction of Propargyl-PEG4-NHS ester with a protein's primary amine.

Materials and Reagents

-

Propargyl-PEG4-NHS Ester: Store at -20°C with desiccant. Equilibrate vial to room temperature before opening to prevent moisture condensation.[11][12][13]

-

Protein of Interest: Purified protein (>95% purity recommended) at a concentration of 1-10 mg/mL.[10][14]

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5.[4][10] Crucially, avoid buffers containing primary amines like Tris or glycine , as they compete with the protein for reaction.[9][14]

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the NHS ester.[10][15]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0, to stop the reaction.[9][10]

-

Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette for removing excess, unreacted reagent.[9][11]

Experimental Protocols

Protocol 1: Reagent and Protein Preparation

-

Prepare Reaction Buffer: Prepare 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer and adjust the pH to between 8.0 and 8.5 for optimal reaction efficiency.[1][5]

-

Prepare Protein Sample: If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations can improve conjugation efficiency.[9]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[11][12] Do not store the stock solution, as the NHS ester hydrolyzes in the presence of moisture.[11][16]

Protocol 2: Protein Conjugation

-

Calculate Molar Excess: Determine the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the ester over the protein is recommended.[11][17] The optimal ratio must be determined empirically for each protein.

-

Initiate Reaction: Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[11]

-

Incubate: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12] Lower temperatures (4°C) can minimize the competing hydrolysis reaction and may be suitable for longer, overnight incubations.[9]

Protocol 3: Quenching and Purification

-

Quench the Reaction: Stop the conjugation by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[17] This step ensures any unreacted NHS ester is deactivated.

-

Purify the Conjugate: Remove unreacted Propargyl-PEG4-NHS ester and the NHS byproduct using a desalting column or dialysis. Follow the manufacturer's instructions for the chosen purification method.

-

Store Conjugate: Store the purified propargylated protein under conditions optimal for the unmodified protein, typically at 4°C for short-term or aliquoted at -80°C for long-term storage.[14]

Data Presentation: Reaction Parameters

Quantitative data for NHS ester conjugations are highly dependent on the specific protein. The following tables provide general guidelines for optimization.

Table 1: Recommended Molar Excess & Degree of Labeling (DOL)

| Desired Degree of Labeling (DOL) | Molar Excess (Ester:Protein) | Recommended pH | Expected Outcome |

|---|---|---|---|

| Low (1-3 labels/protein) | 5:1 to 10:1 | 8.0 - 8.5 | Minimal labeling, often used to preserve protein activity.[7] |

| Medium (3-6 labels/protein) | 10:1 to 30:1 | 8.0 - 8.5 | Moderate labeling suitable for most detection applications. |

| High (>6 labels/protein) | > 30:1 | 8.0 - 8.5 | High labeling density; may increase risk of aggregation or activity loss.[7][17] |

Table 2: Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity with NHS ester stability.[1][4][5] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperature reduces hydrolysis rate but requires longer incubation.[4][9] |

| Incubation Time | 0.5 - 4 hours | Reaction is typically complete within this timeframe.[4] Overnight at 4°C is a common alternative.[9] |

| Protein Conc. | 1 - 10 mg/mL | Higher concentration favors the bimolecular reaction over hydrolysis.[10] |

Visualization of Experimental Workflow

Caption: Workflow for protein conjugation with Propargyl-PEG4-NHS Ester.

Downstream Application: Click Chemistry

The successfully synthesized propargylated protein is now ready for click chemistry. This reaction enables the covalent attachment of any azide-modified molecule (e.g., azide-fluorophore, azide-biotin, azide-drug compound) to the alkyne handle on the protein.[2][18] The Cu(I)-catalyzed version (CuAAC) is highly efficient and creates a stable triazole linkage.[3] This modular approach is central to many applications in proteomics, drug development, and diagnostics.[2][8][18]

Caption: Downstream application using CuAAC Click Chemistry.

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Labeling Efficiency | 1. Incorrect Buffer: Presence of primary amines (Tris, glycine).[14] 2. Incorrect pH: pH is too low (<7.0), protonating amines.[9] 3. Hydrolyzed Reagent: NHS ester was exposed to moisture or stored improperly.[13][16] 4. Low Protein Concentration: Hydrolysis outcompetes conjugation.[4][9] | 1. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[14] 2. Verify buffer pH is between 7.2-8.5 using a calibrated meter.[9] 3. Always use freshly prepared NHS ester solution.[13][16] 4. Increase protein concentration to >2 mg/mL.[9] |

| Protein Precipitation/Aggregation | 1. Over-labeling: High molar excess of the reagent alters protein charge and solubility.[16][17] 2. Solvent Shock: Addition of >10% organic solvent (DMSO/DMF). | 1. Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.[17] 2. Ensure the volume of the reagent stock solution is less than 10% of the total reaction volume.[11] |

| High Background in Downstream Assays | 1. Non-specific Binding: Excess labeling can increase hydrophobicity.[17] 2. Incomplete Purification: Residual, unreacted reagent is still present. | 1. Optimize the molar excess to achieve the minimum required DOL. Include appropriate blocking steps in your assay.[17] 2. Ensure efficient removal of unreacted reagent using a desalting column or extensive dialysis. |

References

- 1. interchim.fr [interchim.fr]

- 2. mdpi.com [mdpi.com]

- 3. bachem.com [bachem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

A Step-by-Step Guide to NHS Ester Reactions with Primary Amines for Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the formation of stable amide bonds with primary amines on biomolecules. This guide provides a detailed overview of the reaction, experimental protocols, and key considerations for successful conjugation, tailored for professionals in research and drug development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to an unreactive carboxylic acid and reducing the overall conjugation efficiency.[3] The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the reaction pH.[1][3]

Key Parameters Influencing the Reaction

Successful NHS ester conjugation hinges on the careful control of several experimental parameters. The interplay of these factors determines the efficiency and specificity of the labeling.

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[1] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1] At a low pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[3][4] Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction.[4][5] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.[5][6][7]

Buffer and Solvent Selection

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[6][8][9] Suitable amine-free buffers include phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers.[5][7]

Many NHS esters have limited aqueous solubility and require dissolution in a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[5][6][9] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[6][10]

Molar Ratio of Reactants

The molar ratio of the NHS ester to the amine-containing biomolecule influences the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[7] However, the optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling and avoid potential issues like protein aggregation.[7]

Reaction Time and Temperature

NHS ester reactions are often carried out at room temperature for 1 to 4 hours or at 4°C overnight.[6][11] The reaction time can be adjusted based on the reactivity of the specific NHS ester and the stability of the biomolecule.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing NHS ester reactions.

Table 1: Half-life of NHS Esters at Different pH Values [4][5]

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Table 2: Recommended Reaction Conditions [5][6][7][9][11]

| Parameter | Recommended Range/Value |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |

| Temperature | 4°C to Room Temperature (25°C) |

| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |

| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate) |

| NHS Ester Solvent | Anhydrous DMSO or DMF |

| Molar Ratio | 5-20 fold molar excess of NHS ester (application dependent) |

Experimental Protocols

Below are detailed protocols for the conjugation of NHS esters to proteins and oligonucleotides.

Protocol for Labeling Proteins

This protocol provides a general guideline for conjugating an NHS ester-functionalized molecule to a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

NHS ester reagent

-

Anhydrous DMSO or DMF

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.0)[6]

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]

-

Purification column (e.g., size-exclusion chromatography)[6]

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an appropriate amine-free buffer.[1]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[4][12]

-

Reaction Initiation: Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[4] If the label is light-sensitive, protect the reaction from light.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[4]

-

Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography or another suitable purification method.[6][10]

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is for conjugating an NHS ester to an oligonucleotide containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

NHS ester reagent

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)[2][10]

-

Desalting column (e.g., Glen Gel-Pak™ or equivalent)[2]

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.[2]

-

Prepare NHS Ester Solution: Dissolve a 5-10 fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[2]

-

Reaction Initiation: Add the NHS ester solution to the oligonucleotide solution.[2]

-

Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[2]

-

Purification: Separate the labeled oligonucleotide from excess reagent and salts using a desalting column.[2]

Visualizing the Process

Diagrams illustrating the reaction mechanism and experimental workflow can aid in understanding the process.

Caption: NHS ester reaction mechanism with a primary amine.

Caption: General experimental workflow for NHS ester conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 11. neb.com [neb.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for covalently linking molecules.[1][2] This reaction's modularity, high yields, and minimal byproducts have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4][5] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), with a rate acceleration of up to 10⁸ compared to the uncatalyzed version.[1][6] Its bio-orthogonality allows for precise chemical modifications of complex biomolecules in aqueous environments, making it particularly valuable for biological applications.[1][6]

Key Reagents and Parameters

Successful CuAAC reactions depend on the careful selection and optimization of several components. The following table summarizes common reagents and typical quantitative parameters for both small molecule synthesis and bioconjugation applications.

| Component | Typical Reagents | Typical Concentration / Equivalents | Purpose & Key Considerations |

| Azide Component | Azide-functionalized small molecule, protein, or probe | 1.0 equivalent | Starting material for the cycloaddition. |

| Alkyne Component | Alkyne-functionalized small molecule, protein, or probe | 1.0 - 1.2 equivalents (small molecule); 2 - 10 fold molar excess (bioconjugation) | Starting material for the cycloaddition. An excess can help drive the reaction to completion. |

| Copper(I) Source | In situ from CuSO₄·5H₂O (Copper(II) Sulfate) | 0.05 - 5 mol% (small molecule); 0.25 - 1 mM (bioconjugation) | The active catalyst is the Cu(I) ion.[2] Using a Cu(II) salt with a reducing agent is common and avoids the instability of Cu(I) salts.[7] |

| Reducing Agent | Sodium Ascorbate | 0.1 - 10 equivalents (relative to Cu); 2.5 - 5 mM (bioconjugation) | Reduces the Cu(II) precursor to the catalytically active Cu(I) state and prevents re-oxidation.[1][7] |

| Accelerating Ligand | TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA | 1 - 5 equivalents (relative to Cu) | Stabilizes the Cu(I) oxidation state, increases the reaction rate, and can reduce copper-induced cytotoxicity in biological systems.[1][7] THPTA is water-soluble and ideal for bioconjugation.[7] |

| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF, Aqueous Buffers (Phosphate, HEPES) | N/A | The reaction is tolerant of a wide range of protic and aprotic solvents.[1] For bioconjugation, aqueous buffers are preferred.[2] Avoid Tris buffers which can chelate copper. |

| Reaction Time | 1 - 24 hours | Varies depending on substrates, concentrations, and temperature. | |

| Reaction Temperature | Room Temperature (typically) | Can be heated to accelerate the reaction, though many proceed efficiently at ambient temperature. |

Experimental Workflow

The general workflow for a CuAAC reaction involves the preparation of stock solutions, setting up the reaction mixture, and subsequent monitoring and purification. The specific order of addition can be crucial, especially in bioconjugation protocols, to ensure the catalyst is properly formed before initiating the reaction.

Caption: General experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Catalytic Cycle of CuAAC

The mechanism of the CuAAC reaction involves a catalytic cycle driven by the copper(I) species. While nuances exist, a generally accepted pathway involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered metallacycle intermediate. This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst for the next cycle.[1][]

References

Application Notes and Protocols for Propargyl-O-C1-amido-PEG4-C2-NHS Ester in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.

This document provides detailed application notes and protocols for the use of Propargyl-O-C1-amido-PEG4-C2-NHS ester , a versatile bifunctional linker, in the synthesis of PROTACs. This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and a terminal propargyl group for "click chemistry" ligation, offering a modular and efficient approach to PROTAC development. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to a primary amine on one of the ligands.

Overview of this compound

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its key features include:

-

NHS Ester: A highly reactive group that readily forms a stable amide bond with primary amines, commonly found on protein ligands.

-

PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that can improve the solubility and cell permeability of the resulting PROTAC molecule.

-

Propargyl Group: A terminal alkyne that enables highly efficient and specific conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

These features allow for a flexible and modular approach to PROTAC synthesis, where the target protein ligand and the E3 ligase ligand can be independently functionalized and then joined together using the linker.

Application: Synthesis of a BRD4-Targeting PROTAC

This section describes a representative synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The synthesis utilizes the well-characterized BRD4 inhibitor JQ1 as the target-binding ligand and thalidomide (B1683933) as the E3 ligase (Cereblon) recruiting ligand.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis and evaluation of a BRD4-targeting PROTAC (BRD4-PROTAC-1) using this compound. This data is representative and intended for illustrative purposes.

Table 1: Synthesis and Characterization of BRD4-PROTAC-1

| Parameter | Value |

| Step 1 Yield (JQ1-Linker) | 75% |

| Step 2 Yield (Click Reaction) | 60% |

| Final PROTAC Purity (LC-MS) | >98% |

| Molecular Weight ( g/mol ) | (Calculated Value) |

| Storage Conditions | -20°C, desiccated |

Table 2: Biological Activity of BRD4-PROTAC-1

| Parameter | Cell Line | Value (nM) |

| BRD4 Degradation DC50 | HEK293T | 50 |

| BRD4 Degradation Dmax | HEK293T | >90% |

| Cell Viability IC50 | HeLa | 150 |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand (e.g., JQ1-amine)

This protocol describes the reaction of the NHS ester with a primary amine on the target protein ligand.

Materials:

-

Amine-functionalized ligand (e.g., JQ1-amine)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stir plate and stir bar

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the ligand solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkyne-functionalized ligand.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the final step of joining the alkyne-functionalized ligand with an azide-functionalized E3 ligase ligand (e.g., Thalidomide-azide).

Materials:

-

Alkyne-functionalized ligand from Protocol 1 (1.0 eq)

-

Azide-functionalized E3 ligase ligand (e.g., Thalidomide-azide) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

tert-Butanol/Water (1:1) solvent mixture

-

Nitrogen or Argon gas

-

Reaction vessel

-

Stir plate and stir bar

Procedure:

-

In a reaction vessel, dissolve the alkyne-functionalized ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in the tert-butanol/water (1:1) solvent mixture.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

Visualizations

Signaling Pathway

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow

Caption: Modular synthesis workflow for PROTACs.

Logical Relationship

Caption: Components of a PROTAC synthesized with the linker.

References

Amine-Reactive Labeling of Peptides with Propargyl-PEG4-NHS Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development and proteomics research. The introduction of functional groups, such as alkynes, enables the subsequent attachment of a wide array of molecules through highly efficient and specific "click chemistry" reactions. Propargyl-PEG4-NHS ester is a versatile reagent designed for the straightforward introduction of a terminal alkyne group onto peptides and other biomolecules containing primary amines. This reagent features a hydrophilic tetraethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance, and an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) to form stable amide bonds.

This document provides detailed application notes and protocols for the amine-reactive labeling of peptides with Propargyl-PEG4-NHS ester. It includes comprehensive experimental procedures, data presentation in a structured format, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The efficiency of peptide labeling with Propargyl-PEG4-NHS ester is influenced by several factors, including the peptide sequence, the ratio of reagent to peptide, reaction time, and pH. The following table provides representative data for the labeling of a model peptide (e.g., a decapeptide containing a single lysine residue) under various conditions. These values should be considered as a starting point for optimization for your specific peptide of interest.

| Parameter | Condition A | Condition B | Condition C |

| Peptide Concentration | 1 mg/mL | 1 mg/mL | 5 mg/mL |

| Molar Ratio (Ester:Peptide) | 1.5:1 | 3:1 | 1.5:1 |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | 0.1 M Sodium Bicarbonate, pH 8.3 | 0.1 M Sodium Bicarbonate, pH 8.3 |

| Reaction Time | 2 hours | 2 hours | 2 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Labeling Efficiency (%) | ~85% | >95% | >90% |

| Purity after HPLC (%) | >98% | >98% | >98% |

| Overall Yield (%) | ~70% | ~80% | ~75% |

Note: Labeling efficiency can be determined by LC-MS analysis by comparing the peak areas of the labeled and unlabeled peptide. Purity is determined by HPLC analysis of the final product. The overall yield is calculated based on the initial amount of the peptide.

Experimental Protocols

Materials and Reagents

-

Peptide of interest (with at least one primary amine)

-

Propargyl-PEG4-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3) or other amine-free buffer at a slightly alkaline pH

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC column (e.g., C18)

-

Lyophilizer

-

Mass spectrometer

Experimental Workflow for Peptide Labeling and Purification

Caption: Workflow for the amine-reactive labeling of a peptide with Propargyl-PEG4-NHS ester followed by purification.

Detailed Protocol for Peptide Labeling

-

Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Reagent Solution Preparation: Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.

-

Labeling Reaction: While gently vortexing the peptide solution, slowly add the desired molar excess of the Propargyl-PEG4-NHS ester solution. A molar ratio of 1.5:1 to 5:1 (ester:peptide) is a good starting point for optimization.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if the peptide or subsequent modifications are light-sensitive.

-

Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

Detailed Protocol for Purification of the Labeled Peptide

-

HPLC System Preparation: Equilibrate the reverse-phase HPLC system with a C18 column using a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

-

Sample Injection: Acidify the reaction mixture with a small amount of TFA and inject it onto the HPLC column.

-

Elution Gradient: Elute the labeled peptide using a linear gradient of increasing Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks. The labeled peptide will typically have a slightly longer retention time than the unlabeled peptide due to the addition of the propargyl-PEG4 group.

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to identify the fraction(s) containing the correctly labeled peptide. The mass of the labeled peptide will be increased by the mass of the propargyl-PEG4 moiety (C14H21NO6, MW = 299.32 g/mol ) minus the mass of a hydrogen atom.

-

Pooling and Lyophilization: Pool the pure fractions containing the desired product and lyophilize to obtain the final propargyl-labeled peptide as a powder.

Application in Drug Development: Targeted Drug Delivery

Propargylated peptides are valuable tools in drug development, particularly for creating targeted drug delivery systems. The alkyne group serves as a handle for attaching therapeutic agents, imaging agents, or targeting moieties via click chemistry. A prominent example of a targeting peptide is the iRGD peptide (internalizing RGD), which can selectively deliver cargo to tumors.

Signaling Pathway for iRGD-Mediated Targeted Drug Delivery

The iRGD peptide utilizes a multi-step process to achieve tumor penetration. This pathway involves initial binding to integrins on the tumor vasculature, followed by proteolytic cleavage and subsequent binding to neuropilin-1 (NRP-1), which triggers internalization.

Caption: Signaling pathway of iRGD-mediated targeted drug delivery to tumor cells.[1][2][3][4][5]

This pathway illustrates how a peptide, which could be linked to a drug via the propargyl-PEG4 linker, can be designed to specifically target and enter cancer cells, thereby increasing the efficacy of the therapeutic agent while minimizing off-target effects.

Conclusion

The use of Propargyl-PEG4-NHS ester provides a reliable and efficient method for the introduction of a versatile alkyne handle onto peptides. The protocols and data presented herein offer a comprehensive guide for researchers to successfully label their peptides of interest. The subsequent application of these propargylated peptides in areas such as targeted drug delivery, as exemplified by the iRGD pathway, highlights the significant potential of this chemical modification strategy in advancing therapeutic and diagnostic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Optimizing Amine-Reactive Labeling: Detailed Application Notes and Protocols for Efficient NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed for the covalent modification of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The reaction results in the formation of a stable amide bond between the NHS ester and primary amino groups, commonly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[] Achieving high-efficiency labeling is paramount for the successful development of bioconjugates for research, diagnostic, and therapeutic applications, including antibody-drug conjugates (ADCs). The efficiency of this conjugation is critically dependent on carefully controlled buffer conditions.[]

The central challenge in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the ester by water.[][5] The rates of both reactions are highly pH-dependent.[1][6] An optimal pH balances the need for deprotonated, nucleophilic primary amines with the minimization of NHS ester hydrolysis.[7]

Key Buffer and Reaction Parameters

pH: The pH of the reaction buffer is the most critical factor influencing the efficiency of NHS ester labeling.[1] The optimal pH range is typically between 7.2 and 8.5.[8] At lower pH values, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[7] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, leading to a lower yield of the desired conjugate.[1][6] The optimal pH for the modification of amino groups is generally considered to be between 8.3 and 8.5.[1][3][9]

Buffer Composition: The choice of buffer is crucial to avoid unintended reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for the label.[8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and borate (B1201080) buffers.[7][8][10]

NHS Ester Solubility and Solvent: Many NHS esters are hydrophobic and have limited solubility in aqueous buffers.[8] Therefore, they are often first dissolved in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[1][11] It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester.[1]

Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact labeling efficiency. Higher protein concentrations (1-10 mg/mL) are generally recommended to favor the bimolecular aminolysis reaction over the competing unimolecular hydrolysis.[1][9] A molar excess of the NHS ester is typically used to drive the reaction to completion, with the optimal ratio being determined empirically for each specific protein and label.[12]

Temperature and Incubation Time: NHS ester labeling reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight.[13] Lower temperatures can help to minimize the rate of hydrolysis, which may be beneficial for particularly labile NHS esters or when longer reaction times are required.[13]

Quantitative Data Summary

The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following tables provide quantitative data on the half-life of NHS esters at various pH values and a comparison of the rates of amidation and hydrolysis.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

| This table illustrates the inverse relationship between pH and NHS ester stability. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[7][8] |

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

| This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at a slightly alkaline pH.[6] |

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester label

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is 1-10 mg/mL.[1]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[2]

-

Calculate Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 5- to 20-fold molar excess.[12]

-

Labeling Reaction: While gently vortexing, add the calculated amount of the dissolved NHS ester to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent label.[2] Alternatively, the reaction can be carried out at 4°C overnight.[13]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7][12]

-

Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL, or the molar ratio of the label to the protein, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A280), which corresponds to the protein absorbance.

-

Measure the absorbance of the purified labeled protein at the maximum absorbance wavelength of the label (A_label).

-

Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.

-

Calculate the concentration of the label using its molar extinction coefficient.

-

The DOL is the molar ratio of the label concentration to the protein concentration.

Visualizations

Caption: Experimental workflow for NHS ester labeling.

Caption: NHS ester reaction pathway with a primary amine.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes: Surface Modification Using Propargyl-O-C1-amido-PEG4-C2-NHS Ester

Introduction

Propargyl-O-C1-amido-PEG4-C2-NHS ester is a heterobifunctional linker designed for the versatile and efficient modification of surfaces.[1][2] This reagent is particularly valuable in biotechnology, diagnostics, and drug development for creating tailored interfaces on substrates like nanoparticles, microplates, and biosensor chips. The molecule's structure incorporates three key functional elements:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable, covalent amide bonds with primary amine (-NH2) groups present on a substrate surface.[3][4] This allows for the straightforward immobilization of the linker onto aminosilane-coated glass, gold nanoparticles, or surfaces functionalized with proteins.[5][6]

-

Polyethylene Glycol (PEG) Spacer: The 4-unit PEG chain (PEG4) is a flexible, hydrophilic spacer.[7] Its presence enhances the water solubility of the linker, reduces non-specific protein adsorption and cellular adhesion to the surface (an anti-fouling effect), and minimizes steric hindrance, making the terminal functional group more accessible for subsequent reactions.[8][9][]

-

Terminal Alkyne (Propargyl) Group: This functional group is the cornerstone for post-modification "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This reaction allows for the highly efficient and specific attachment of any azide-containing molecule (e.g., peptides, oligonucleotides, small molecules, or fluorescent dyes) to the surface.[13][14]

This combination makes the linker a powerful tool for creating biocompatible, functional, and highly specific surfaces for a wide range of research applications.[15][16]

Quantitative Data on Surface Modification

Successful surface modification can be quantified by various analytical techniques. The following table summarizes typical data obtained before and after surface functionalization with PEG-based linkers.

| Parameter | Untreated Surface (Amine-Functionalized) | After PEG-Alkyne Immobilization | Method of Analysis | Rationale |

| Water Contact Angle | 45° - 55° | 25° - 35° | Goniometry | A decrease in contact angle indicates increased surface hydrophilicity due to the PEG chains. |

| Ellipsometric Thickness | 1 - 2 nm | 3 - 5 nm | Ellipsometry | An increase in thickness confirms the covalent attachment and formation of the linker monolayer.[17] |